

An In-depth Technical Guide to the Physical Properties of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyanobutanoic acid

Cat. No.: B1584071

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Cyanobutanoic acid** (also known as 4-cyanobutyric acid). The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a synthetic intermediate or building block. This document consolidates key data, outlines general experimental protocols for property determination, and presents logical and experimental workflows through structured diagrams.

Core Physical and Chemical Properties

4-Cyanobutanoic acid is a bifunctional organic compound containing both a carboxylic acid and a nitrile functional group. These groups dictate its chemical reactivity and physical properties, such as its polarity, solubility, and boiling point.

Data Summary

The quantitative physical properties of **4-Cyanobutanoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	$C_5H_7NO_2$	[1] [2] [3]
Molecular Weight	113.11 g/mol	[1]
Melting Point	35 °C	
Boiling Point	320.4 ± 25.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm³	[2]
pKa	2.42 (at 25 °C)	
Appearance	Solid	
CAS Number	39201-33-7	[1] [2]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **4-Cyanobutanoic acid**. Available data includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[\[1\]](#)

- ^{13}C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For **4-cyanobutanoic acid**, distinct peaks are expected for the carboxylic carbon, the nitrile carbon, and the three methylene carbons in the aliphatic chain.[\[1\]](#)[\[4\]](#)
- Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry data is available, which helps in determining the molecular weight and fragmentation pattern of the compound, further confirming its structure.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum of **4-Cyanobutanoic acid** is characterized by key absorption bands corresponding to its functional groups.[\[1\]](#) A strong and sharp absorption is expected around 2250 cm^{-1} for the nitrile ($\text{C}\equiv\text{N}$) stretch.[\[5\]](#) The carboxylic acid group will exhibit a very broad O-H stretching band around 3000 cm^{-1} and a strong carbonyl ($\text{C}=\text{O}$) stretching band around 1710 cm^{-1} .[\[5\]](#)

Experimental Protocols

While specific experimental records for the determination of **4-Cyanobutanoic acid**'s properties are not detailed in the literature, the following are detailed, standard methodologies used for determining the key physical properties of solid organic acids.

3.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[\[6\]](#)

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of **4-Cyanobutanoic acid**.[\[6\]](#)[\[7\]](#)
- Procedure:
 - A small amount of the finely powdered dry sample is packed into a capillary tube to a depth of 1-2 mm.[\[7\]](#)[\[8\]](#)
 - The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[7\]](#)
 - The assembly is placed in the heating block of a melting point apparatus or an oil bath (Thiele tube).[\[6\]](#)
 - The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.[\[6\]](#)
 - A second, careful determination is performed with a fresh sample, heating slowly at a rate of about 1-2 °C per minute as the temperature approaches the expected melting point.[\[6\]](#)[\[9\]](#)
 - The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[\[8\]](#)[\[9\]](#) For a pure compound, this range is typically narrow (0.5-1.0 °C).[\[6\]](#)

3.2. Boiling Point Determination (Thiele Tube Method)

Due to its high boiling point, distillation is a suitable method. However, for small quantities, the Thiele tube method is effective.

- Apparatus: Thiele tube, small test tube (e.g., fusion tube), capillary tube (sealed at one end), thermometer, heating oil (e.g., mineral oil), and a liquid sample of **4-Cyanobutanoic acid** (melted).[10][11]
- Procedure:
 - A small amount of the liquid sample (about 0.5 mL) is placed in the small test tube.[11]
 - A capillary tube is placed inside the test tube with its open end down.[11]
 - The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil.[10]
 - The side arm of the Thiele tube is heated gently. Initially, trapped air will bubble from the capillary.[12]
 - Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the vapor pressure of the liquid equals the atmospheric pressure.[10][12]
 - The heat source is removed, and the apparatus is allowed to cool.
 - The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

3.3. pKa Determination (Potentiometric Titration)

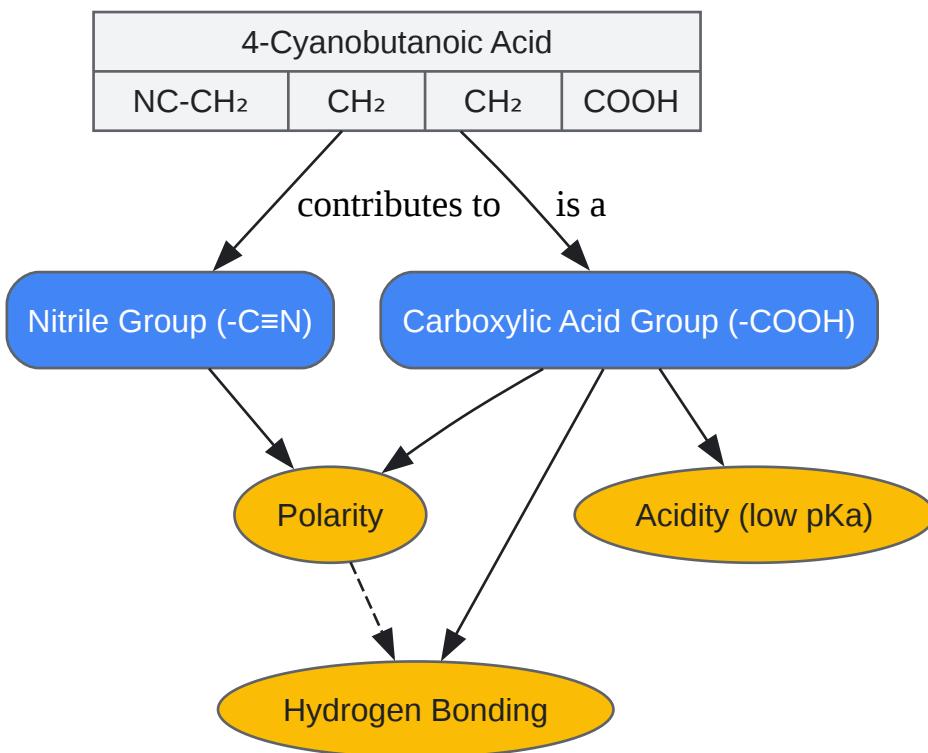
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa). [13][14]

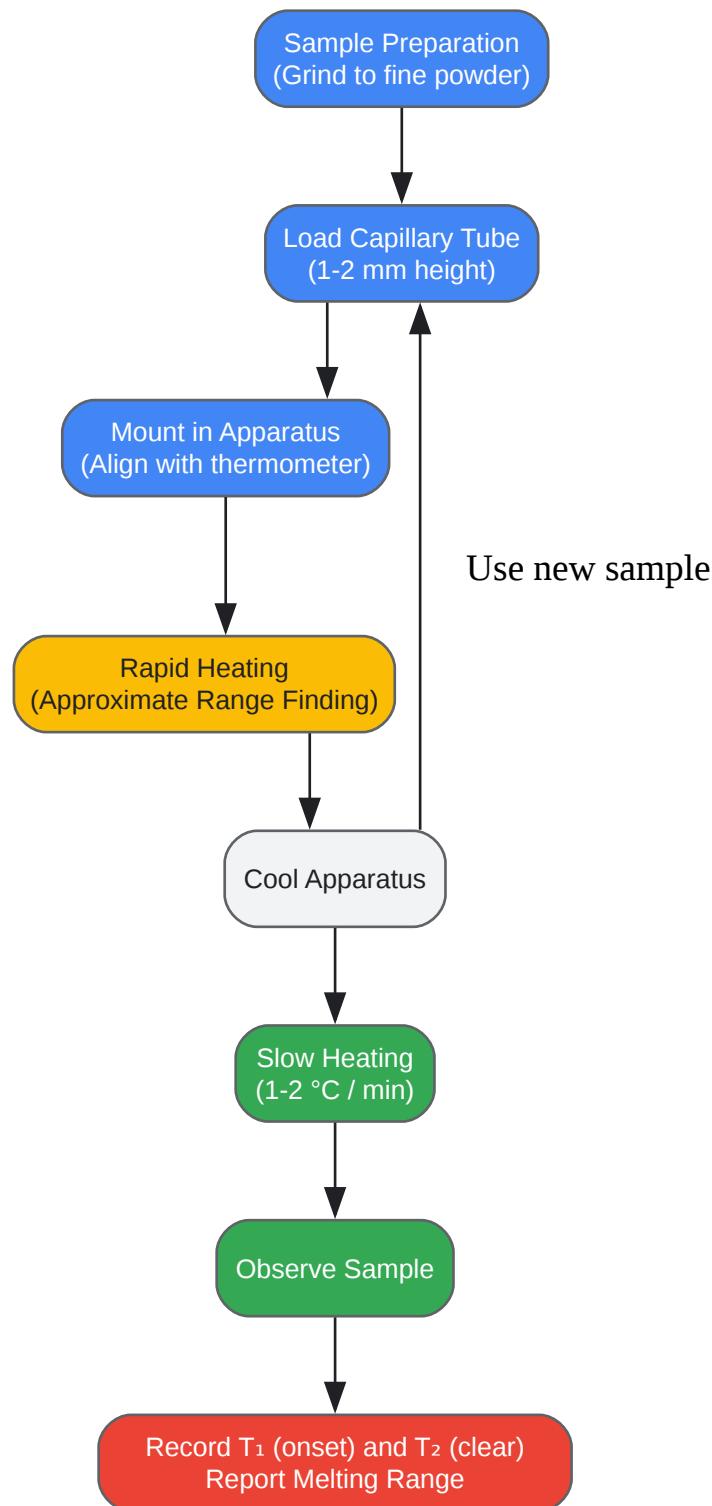
- Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and standardized sodium hydroxide (NaOH) solution (carbonate-free).[14]
- Procedure:

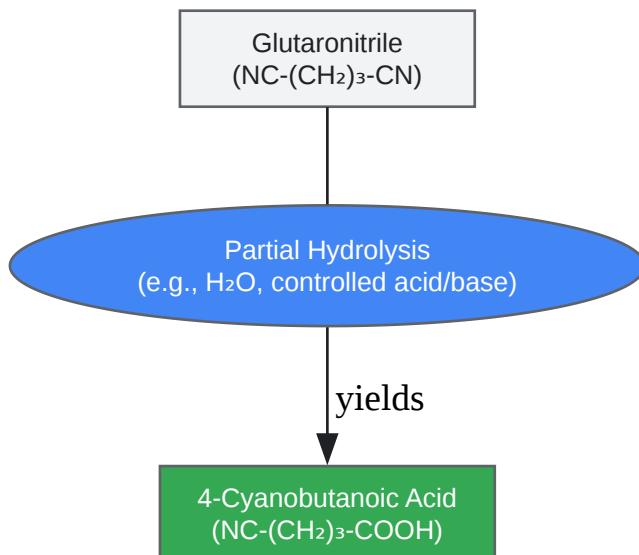
- A precisely weighed amount of **4-Cyanobutanoic acid** is dissolved in a known volume of deionized water to create a solution of known concentration.
- The pH electrode is calibrated using standard buffer solutions.
- The acid solution is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.
- The standardized NaOH solution is added in small, precise increments from the burette.
- After each addition, the solution is allowed to equilibrate, and the pH is recorded. This process is continued past the equivalence point.
- A titration curve is generated by plotting the measured pH versus the volume of NaOH added.
- The pKa is determined from the curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[\[13\]](#)

3.4. Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the compound's polarity.


- Apparatus: Test tubes, spatula, and a range of solvents (e.g., water, hexane, 5% NaOH, 5% HCl).[\[15\]](#)[\[16\]](#)
- Procedure:
 - A small, standardized amount of **4-Cyanobutanoic acid** (e.g., 25 mg) is placed into a test tube.[\[17\]](#)
 - A small volume of the solvent (e.g., 0.75 mL) is added.[\[17\]](#)
 - The tube is vigorously shaken or stirred for a set period (e.g., 60 seconds).[\[15\]](#)[\[17\]](#)
 - The mixture is observed to determine if the solid has completely dissolved. The compound is classified as soluble or insoluble in that solvent.[\[15\]](#)


- For Acid/Base Solubility:
 - Solubility in 5% NaOH indicates an acidic compound (like a carboxylic acid).[\[18\]](#)
 - Solubility in 5% HCl indicates a basic compound.[\[18\]](#) **4-Cyanobutanoic acid** is expected to be soluble in aqueous base due to the acidic carboxylic acid group.


Visualizations: Workflows and Relationships

4.1. Molecular Structure and Functional Groups

The physical properties of **4-Cyanobutanoic acid** are a direct consequence of its molecular structure, which features both a polar carboxylic acid group and a polar nitrile group.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Cyanobutanoic acid | C5H7NO2 | CID 38239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyanobutanoic acid | CAS#:39201-33-7 | Chemsoc [chemsoc.com]
- 3. 4-cyanobutanoic acid [stenutz.eu]
- 4. ¹³C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 ¹³C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. m.youtube.com [m.youtube.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. chem.ws [chem.ws]
- 16. scribd.com [scribd.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 4-Cyanobutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584071#physical-properties-of-4-cyanobutanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com